molecular formula C9H8F2O3 B1412904 4-Difluoromethoxy-2-methoxybenzaldehyde CAS No. 1806276-62-9

4-Difluoromethoxy-2-methoxybenzaldehyde

Cat. No.: B1412904
CAS No.: 1806276-62-9
M. Wt: 202.15 g/mol
InChI Key: LATIMUMMWVTXGU-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-2-methoxybenzaldehyde is a chemical compound with the molecular formula C9H8F2O3. It is a white crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Difluoromethoxy-2-methoxybenzaldehyde can be synthesized through various methods. One common synthetic route involves the reaction of 4-hydroxy-2-methoxybenzaldehyde with difluoromethyl ether in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Difluoromethoxy-2-methoxybenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-Difluoromethoxy-2-methoxybenzoic acid.

    Reduction: 4-Difluoromethoxy-2-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Difluoromethoxy-2-methoxybenzaldehyde has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-2-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, the difluoromethoxy and methoxy groups can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(Difluoromethoxy)-4-methoxybenzaldehyde: Similar in structure but with different substitution patterns.

    4-(Difluoromethoxy)benzaldehyde: Lacks the methoxy group at the 2-position.

    4-Methoxybenzaldehyde: Lacks the difluoromethoxy group.

Uniqueness

4-Difluoromethoxy-2-methoxybenzaldehyde is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-(difluoromethoxy)-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-8-4-7(14-9(10)11)3-2-6(8)5-12/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATIMUMMWVTXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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